Phthalimidinoglutarimide-C3-O-C2-acid

Hydrolytic stability PROTAC synthesis robustness CRBN ligand integrity

PROTAC library synthesis often suffers from batch-to-batch variability due to CRBN ligand degradation. This EM-12-based building block provides a single, stable CRBN-recruiting module with a terminal carboxylic acid for direct amide coupling. - Hydrolytic stability: 5-9-fold longer half-life vs. thalidomide in buffer and plasma - Physicochemical profile: ~0.4 log unit lower LogD₇.₄ and ~31% improved kinetic solubility vs. thalidomide - Linker geometry: C3 alkyl-ether with C4 exit vector minimizes non-productive binary complexes and hook effect

Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
Cat. No. B14758957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidinoglutarimide-C3-O-C2-acid
Molecular FormulaC19H22N2O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCC(=O)O
InChIInChI=1S/C19H22N2O6/c22-16-7-6-15(18(25)20-16)21-11-14-12(3-1-5-13(14)19(21)26)4-2-9-27-10-8-17(23)24/h1,3,5,15H,2,4,6-11H2,(H,23,24)(H,20,22,25)
InChIKeyWLMSAHUBENQWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimidinoglutarimide-C3-O-C2-acid: CRBN Ligand-Linker for PROTAC Design


Phthalimidinoglutarimide-C3-O-C2-acid (IUPAC: 3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propoxy]propanoic acid; molecular formula C₁₉H₂₂N₂O₆) is a heterobifunctional building block for targeted protein degradation research . It comprises a phthalimidinoglutarimide (EM-12-based) cereblon (CRBN) E3 ubiquitin ligase ligand, a short C3-O-C2 alkyl-ether linker, and a terminal carboxylic acid handle for conjugation to target-protein ligands . As a member of the phthalimidinoglutarimide ligand–linker conjugate class, this compound serves as the CRBN-recruiting module within PROTAC (Proteolysis-Targeting Chimera) molecules—functionally analogous to thalidomide-, lenalidomide-, and pomalidomide-based conjugates but distinguished by its isoindolinone (phthalimidine) core, C4 exit vector, and short hydrophobic linker geometry [1].

Why This CRBN Conjugate Cannot Be Interchanged With Other Ligand-Linker Variants


Although phthalimidinoglutarimide-C3-O-C2-acid, pomalidomide-C2-acid, thalidomide-C3-O-PEG2-C2-acid, and lenalidomide-glycolic acid all recruit CRBN and present a terminal carboxylic acid for coupling, they differ irreducibly in (i) the E3 ligase ligand core (isoindolinone EM-12 vs. phthalimide thalidomide vs. amino-isoindolinone lenalidomide/pomalidomide), (ii) linker composition (alkyl vs. PEG) and length, and (iii) exit vector position (C4 vs. C5) [1]. These variables directly impact CRBN-binding affinity, hydrolytic stability, ternary-complex geometry, PROTAC degradation potency (DC₅₀), off-target zinc-finger (ZF) protein degradation profiles, and physicochemical drug-like properties (LogD, solubility, plasma half-life)—meaning simple molar-equivalent substitution risks complete loss of degradation efficacy or introduction of intolerable off-target activity , [2].

Quantitative Evidence vs. Closest Comparators


Superior Hydrolytic Stability vs. Thalidomide-Based Conjugates

The phthalimidinoglutarimide (EM-12) core of Phthalimidinoglutarimide-C3-O-C2-acid exhibits markedly greater resistance to hydrolytic degradation than thalidomide-based scaffolds. In phosphate buffer (pH 7.4, 37 °C), the in vitro half-life (t₁/₂) of racemic EM-12 is 12 hours, compared to approximately 1.5 hours for racemisation of thalidomide under identical conditions [1]. Additionally, EM-12 demonstrates a human plasma t₁/₂ of 119–196 minutes versus 22 minutes for thalidomide [2]. This 5–9-fold stability advantage ensures the CRBN ligand remains intact during multi-step PROTAC synthesis and throughout the duration of cellular degradation assays.

Hydrolytic stability PROTAC synthesis robustness CRBN ligand integrity

Short Alkyl Linker Minimizes Hook Effect vs. Longer Homologs

The C3 alkyl-ether linker in Phthalimidinoglutarimide-C3-O-C2-acid represents the shortest practical hydrophobic tether class, which systematic PROTAC linker optimization studies show favors fast-on/fast-off ternary complex kinetics and low-nanomolar DC₅₀ values, while minimizing the 'hook effect'—the stabilization of non-productive binary (POI–PROTAC or PROTAC–E3) complexes at higher concentrations . In contrast, C8 linkers introduce additional rotameric freedom that can stabilize binary species and increase hydrodynamic radius, subjecting the PROTAC to faster renal clearance . The short C3 tether is thus preferred for cytosolic targets with narrow egress channels and where precise spatial constraint of the POI–CRBN interface is critical for processive ubiquitination.

Linker length optimization Hook effect Ternary complex kinetics

Reduced Lipophilicity and Enhanced Drug-Like Properties

The isoindolinone (phthalimidine) core of the EM-12 ligand present in Phthalimidinoglutarimide-C3-O-C2-acid confers a significantly lower Chrom LogD at pH 7.4 (0.498 ± 0.001) compared to thalidomide (0.900 ± 0.001), representing an approximately 0.4 log unit reduction in lipophilicity [1]. This difference arises from the replacement of one phthalimide carbonyl with an sp³-hybridized –CH₂– group, which disrupts π-conjugation and localizes electron density, reducing the compound's partition into lipid phases [2]. The lower LogD correlates with improved kinetic solubility (451 ± 48 μM for EM-12 vs. 345 ± 47 μM for thalidomide) and a reduced Caco-2 permeability (Papp = 22.2 ± 0.9 × 10⁻⁶ cm/s vs. 35.6 ± 1.6 for thalidomide), suggesting a more balanced profile for intracellular availability without excessive membrane retention [1].

Lipophilicity LogD Drug-like properties Permeability

C4 Exit Vector Enables Distinct CRBN Engagement vs. C5 Analogs

Phthalimidinoglutarimide-C3-O-C2-acid features a C4 (4'-position) linker attachment on the isoindolinone phenyl ring, as evidenced by its IUPAC name specifying the propoxy chain at the 4-position of the isoindol-4-yl system . This contrasts with the phthalimidinoglutarimide-5'-C3-O-C2-acid isomer (SKU T54385, molecular formula C₁₉H₂₂N₂O₆, MW 374.393), which positions the identical linker at the C5 (5'-position) . Literature on related phthalimidinoglutarimide conjugates indicates that C5-functionalized ligands reduce off-target zinc-finger (ZF) protein degradation relative to C4-functionalized analogs, suggesting that the C4 exit vector may engage neosubstrates with a different degradation selectivity profile [1]. While direct comparative degradation data for these two specific isomers are not publicly available, the regioisomeric distinction creates a non-interchangeable structure–activity relationship that requires deliberate selection based on the desired neosubstrate degradation window in a given PROTAC program.

Exit vector CRBN binding Neosubstrate degradation selectivity

Direct Amide Conjugation Without Deprotection Steps

The terminal carboxylic acid group of Phthalimidinoglutarimide-C3-O-C2-acid serves as a ready-to-couple handle for direct amide bond formation with amine-containing target-protein ligands via standard carbodiimide (EDC/HOBt or HATU) coupling chemistry . This contrasts with Boc-protected amine conjugates such as Phthalimidinoglutarimide-piperidine-NH-Boc (CAS 2229720-55-0), which require an acidolytic deprotection step (TFA) prior to conjugation, adding a synthetic step and exposing the acid-labile EM-12 core to potential degradation . The acid-terminated linker thus streamlines the PROTAC assembly workflow by eliminating one deprotection–purification cycle, reducing overall synthetic burden and improving final PROTAC yield and purity.

Conjugation chemistry PROTAC assembly Synthetic efficiency

Reduced Membrane Partitioning vs. Thalidomide

In side-by-side Caco-2 permeability assays, EM-12 (the core ligand of Phthalimidinoglutarimide-C3-O-C2-acid) displays an apparent permeability (Papp) of 22.2 ± 0.9 × 10⁻⁶ cm/s with an efflux ratio of 0.99, compared to 35.6 ± 1.6 × 10⁻⁶ cm/s (efflux ratio 0.9) for thalidomide [1]. The ~38% lower Papp, coupled with a lower Chrom LogD₇.₄, suggests reduced passive membrane partitioning and potentially lower nonspecific binding to lipid bilayers. This profile is consistent with the physicochemical principle that the isoindolinone core's disrupted π-conjugation reduces the compound's affinity for hydrophobic environments, which may translate into more predictable free cytosolic concentrations in cell-based degradation assays compared to the more lipophilic thalidomide scaffold [1].

Membrane permeability Intracellular bioavailability Nonspecific binding

Optimal Research and Procurement Scenarios


PROTAC Library Synthesis With a Hydrolytically Stable Module

When constructing a PROTAC library targeting cytosolic proteins with diverse warheads, Phthalimidinoglutarimide-C3-O-C2-acid provides a single, consistent CRBN-recruiting module whose EM-12 core has been quantitatively demonstrated to resist hydrolysis 5–9-fold longer than thalidomide in both buffer and plasma ,. This stability translates into consistent CRBN engagement across all library members, reducing batch-to-batch variability caused by ligand degradation during synthesis or storage. The terminal carboxylic acid enables parallel amide coupling with amine-functionalized target ligands in a single step, streamlining library production .

Hook Effect Mitigation in Degradation Assays

For PROTAC programs where the therapeutic window is threatened by the hook effect—the paradoxical loss of degradation at high PROTAC concentrations due to binary complex stabilization—the C3 alkyl linker in Phthalimidinoglutarimide-C3-O-C2-acid is mechanically preferred over C5 and especially C8 homologs, as shorter tethers favor productive ternary complex formation and minimize non-productive binary species . Incorporating this building block at the PROTAC design stage helps generate degradation curves with well-defined DC₅₀ and Dmax values, rather than bell-shaped curves that complicate potency ranking and SAR interpretation.

Physicochemical Optimization When Replacing Thalidomide Modules

PROTAC programs that have encountered issues with excessive lipophilicity (high LogD), phospholipidosis, or nonspecific protein binding when using thalidomide-based CRBN ligands can systematically replace the CRBN module with Phthalimidinoglutarimide-C3-O-C2-acid to achieve a ~0.4 log unit reduction in LogD₇.₄ and ~31% improvement in kinetic solubility, as directly measured between EM-12 and thalidomide . This substitution is particularly valuable when the PROTAC must access intracellular compartments without accumulating in membrane-rich organelles, as the lower Caco-2 permeability (22.2 vs. 35.6 × 10⁻⁶ cm/s) and near-unity efflux ratio suggest a more balanced intracellular distribution profile .

Regioisomer-Dependent Neosubstrate Selectivity Profiling

When a PROTAC program requires systematic evaluation of how the linker exit vector (C4 vs. C5) affects neosubstrate degradation selectivity—particularly for zinc-finger transcription factors (IKZF1/3) and other CRBN neosubstrates—Phthalimidinoglutarimide-C3-O-C2-acid (C4 isomer) serves as the essential comparator to Phthalimidinoglutarimide-5'-C3-O-C2-acid (C5 isomer) ,. Pairwise proteomic profiling of PROTACs built from these two regioisomers can reveal exit-vector-dependent degradation signatures, informing the selection of the optimal isomer for programs where preserving endogenous ZF protein homeostasis is a critical safety requirement .

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